Introduction: The Significance of Fluorination in Acrylate Chemistry
Introduction: The Significance of Fluorination in Acrylate Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 2,2,3,3-Tetrafluoropropyl Acrylate
2,2,3,3-Tetrafluoropropyl acrylate (TFPA) is a fluorinated acrylic monomer that serves as a critical building block in the synthesis of advanced functional polymers. The incorporation of fluorine atoms into the propyl side chain imparts a unique combination of properties not found in conventional acrylate polymers. These properties, including high thermal stability, chemical inertness, low surface energy, and specific optical characteristics, are a direct consequence of the high electronegativity and strength of the carbon-fluorine bond.[1]
This guide offers a comprehensive overview of the chemical and physical properties of TFPA, its polymerization behavior, the characteristics of its corresponding polymer, and its applications. It is intended for researchers and scientists in polymer science, materials chemistry, and drug development who are interested in leveraging the unique attributes of fluorinated polymers.
Part 1: Core Chemical and Physical Properties of the Monomer
TFPA is a colorless liquid under standard conditions.[1] Its molecular structure, featuring a reactive acrylate group and a fluorinated tail, dictates its chemical behavior and the properties of the resulting polymers.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2,3,3-tetrafluoropropyl prop-2-enoate | [2] |
| CAS Number | 7383-71-3 | [2] |
| Molecular Formula | C₆H₆F₄O₂ | [2] |
| Molecular Weight | 186.10 g/mol | [2] |
| InChIKey | VHJHZYSXJKREEE-UHFFFAOYSA-N | [2] |
| Synonyms | Acrylic Acid 2,2,3,3-Tetrafluoropropyl Ester | [3] |
Physicochemical Data
The physical properties of TFPA are crucial for its handling, storage, and polymerization.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 124 °C | [4] |
| Density | 1.25 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.373 | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Melting Point | < 0 °C | [1] |
Spectroscopic Information
Spectroscopic data is essential for the identification and quality control of the monomer. Key spectral features are available from public databases.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the C=O stretch of the ester group (~1700 cm⁻¹), C=C stretch of the acrylate group, and strong C-F stretching bands.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure. The proton NMR will show signals for the vinyl protons and the methylene protons adjacent to the ester and fluorinated groups. The ¹³C NMR provides detailed information on the carbon skeleton.[2][6]
-
Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[7]
Part 2: Synthesis and Polymerization
The utility of TFPA lies in its ability to be polymerized into materials with desirable properties.
Monomer Synthesis
A common method for synthesizing acrylate monomers is through the esterification of acrylic acid or its derivatives with the corresponding alcohol. For TFPA, this involves the reaction of 2,2,3,3-tetrafluoropropanol with an acrylic acid source, typically in the presence of an acid catalyst.
Figure 1: Generalized synthesis pathway for 2,2,3,3-Tetrafluoropropyl Acrylate.
Polymerization of TFPA
TFPA can be polymerized through various radical polymerization techniques. The choice of method influences the polymer's molecular weight, dispersity, and architecture.
-
Conventional Free Radical Polymerization : This can be initiated using thermal initiators like AIBN or redox systems. It is a robust method but offers limited control over the polymer structure.[8]
-
Controlled Radical Polymerization : Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to fluorinated methacrylates, a class of monomers similar to TFPA.[9][10] RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, and enables the creation of block copolymers.[9][10] The use of Lewis acids or specific solvents during RAFT polymerization can also influence the tacticity (stereochemistry) of the resulting polymer chain.[10]
Figure 2: Key stages of free-radical polymerization of TFPA.
Part 3: Poly(2,2,3,3-Tetrafluoropropyl Acrylate) Properties and Applications
The homopolymer, poly(2,2,3,3-tetrafluoropropyl acrylate) or P(TFPA), exhibits a range of valuable properties derived from its fluorinated side chains.
Physical and Thermal Properties of P(TFPA)
| Property | Value | Source |
| Form | Solid | |
| Refractive Index (n20/D) | 1.417 | |
| Glass Transition Temp. (Tg) | 68 °C - 74.2 °C | [9] |
| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride |
The polymer's fluorinated nature leads to excellent hydrophobic and oleophobic properties.[9] This low surface energy is highly sought after for creating repellent surfaces. Furthermore, fluoropolymers are known for their high thermal stability and chemical resistance.[1]
Applications
The unique combination of properties makes TFPA and its polymers valuable in several high-performance applications:
-
Coatings and Surface Modifiers : Due to its low surface energy, P(TFPA) is used in coatings to provide water and oil repellency, chemical resistance, and anti-fouling properties.
-
Optical Materials : The specific refractive index of fluorinated polymers makes them suitable for applications like optical fibers and anti-reflective coatings.[4]
-
Textile and Leather Finishing : Used as finishing agents to impart stain resistance and weatherproofing to fabrics and leather.[4]
-
Plastic Modifiers : Blending P(TFPA) with other polymers can enhance their surface properties, thermal stability, and chemical resistance.[4]
Part 4: Safety, Handling, and Experimental Protocols
Safety and Hazard Information
TFPA is classified as a hazardous material. Adherence to safety protocols is mandatory.
-
GHS Classification :
Handling and Storage
-
Handling : Work in a well-ventilated area or under a chemical fume hood.[11][12] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing vapors.[11] Keep away from heat, sparks, and open flames.[11] Ground all equipment to prevent static discharge.[14][15]
-
Storage : Store in a cool, well-ventilated place in a tightly sealed container.[11][12] The monomer is often supplied with a stabilizer (like MEHQ) to prevent premature polymerization.[3]
Experimental Protocol: Solution Polymerization of TFPA
This protocol describes a representative lab-scale solution polymerization.
Materials:
-
2,2,3,3-Tetrafluoropropyl acrylate (TFPA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)
-
Reaction flask with condenser, magnetic stirrer, and nitrogen inlet
-
Precipitating solvent (e.g., Methanol or Hexane)
Procedure:
-
Setup : Assemble the reaction flask under a nitrogen atmosphere to create an inert environment.
-
Reagent Preparation : In the flask, dissolve a known amount of TFPA monomer in the anhydrous solvent.
-
Initiator Addition : Add the AIBN initiator to the solution (typically 0.1-1.0 mol% relative to the monomer).
-
Polymerization : Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C for AIBN) and stir. Monitor the reaction progress over several hours.
-
Isolation : After the desired time, cool the reaction mixture to room temperature.
-
Precipitation : Slowly pour the viscous polymer solution into a large excess of the stirred precipitating solvent. The polymer will precipitate as a solid.
-
Purification : Filter the precipitated polymer and wash it with fresh precipitating solvent to remove any unreacted monomer and initiator.
-
Drying : Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Polymer Characterization Workflow
Figure 3: Standard workflow for the characterization of synthesized P(TFPA).
References
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PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Millichip. (n.d.). Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved from [Link]
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Suzhou Hechuang Chemical Co., Ltd. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,2,2-Trifluoroethyl acrylate (CAS 407-47-6). Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Scientific.net. (2021). RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
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Regulations.gov. (2021). SAFETY DATA SHEET. Retrieved from [Link]
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IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]
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